The Strategic Utility of (S)-Methyl 3-(cbz-amino)butanoate (CAS 83460-84-8) in Advanced Organic Synthesis
The Strategic Utility of (S)-Methyl 3-(cbz-amino)butanoate (CAS 83460-84-8) in Advanced Organic Synthesis
Executive Summary
In the landscape of modern drug discovery and peptidomimetic design, chiral
Chemical Identity and Molecular Descriptors
Understanding the physicochemical parameters of a building block is critical for predicting its solubility, reactivity, and behavior in complex synthetic workflows. The data below summarizes the core descriptors of (S)-Methyl 3-(cbz-amino)butanoate [2].
| Property | Value |
| Chemical Name | (S)-Methyl 3-(cbz-amino)butanoate |
| CAS Number | 83460-84-8 |
| Molecular Formula | C₁₃H₁₇NO₄ |
| Molecular Weight | 251.28 g/mol |
| SMILES String | C=O)CC(OC)=O |
| Topological Polar Surface Area (TPSA) | 64.63 Ų |
| LogP (Predicted) | 1.86 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 5 |
Structural Causality: The Power of Orthogonal Protection
The true utility of CAS 83460-84-8 lies in its orthogonal protecting group strategy . In complex molecule synthesis, orthogonality means that one protecting group can be removed under specific conditions without affecting the other.
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The Cbz (Benzyloxycarbonyl) Group: Protects the
-amine. It is highly resistant to basic hydrolysis and nucleophilic attack. Its steric bulk also prevents unwanted side reactions (such as racemization or diketopiperazine formation) during peptide coupling. It is exclusively cleaved via hydrogenolysis or strong acidic conditions. -
The Methyl Ester: Protects the C-terminal carboxylic acid. It is stable under catalytic hydrogenation but is readily cleaved by mild aqueous base (saponification).
This dual-protection scheme allows researchers to selectively elongate the molecule at either the N-terminus or the C-terminus, making it an ideal precursor for iterative
Orthogonal deprotection pathways for CAS 83460-84-8.
Applications in Target-Oriented Synthesis
-Peptide Therapeutics
-peptides are oligomers ofTotal Synthesis of Alkaloids
Chiral
Iterative β-peptide synthesis workflow using CAS 83460-84-8.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality of the reaction is paired with specific analytical readouts to confirm success before proceeding to subsequent synthetic steps.
Protocol A: Selective C-Terminal Deprotection (Saponification)
Objective: Cleave the methyl ester to yield (S)-3-(cbz-amino)butanoic acid without disturbing the Cbz group. Mechanistic Causality: The hydroxide ion acts as a hard nucleophile, attacking the sterically accessible ester carbonyl. The carbamate carbonyl of the Cbz group is significantly less electrophilic due to resonance donation from both the adjacent nitrogen and oxygen atoms, rendering it stable to mild base.
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Reaction Setup: Dissolve 1.0 mmol of (S)-Methyl 3-(cbz-amino)butanoate in a 3:1 mixture of THF/H₂O (4 mL).
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Reagent Addition: Add 1.5 mmol of Lithium Hydroxide monohydrate (LiOH·H₂O) in one portion.
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Agitation: Stir the reaction mixture at room temperature for 2-4 hours.
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Validation (TLC): Monitor via Thin Layer Chromatography (Hexanes/EtOAc 1:1). The starting material (
) will disappear, and a new baseline spot will form (the lithium carboxylate salt). -
Workup: Acidify the mixture to pH 2-3 using 1M HCl. The product will precipitate or can be extracted into Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Validation (NMR): ¹H-NMR validation is achieved by observing the complete disappearance of the sharp singlet at
~3.65 ppm (corresponding to the -OCH₃ group), while the aromatic protons of the Cbz group ( ~7.3 ppm) remain intact.
Protocol B: Selective N-Terminal Deprotection (Hydrogenolysis)
Objective: Remove the Cbz group to yield (S)-Methyl 3-aminobutanoate while leaving the methyl ester intact. Mechanistic Causality: Palladium catalyzes the insertion of hydrogen into the benzylic C-O bond. This yields toluene and a carbamic acid intermediate, which spontaneously and irreversibly decarboxylates to release CO₂ gas and the free primary amine. The ester is completely inert to these reductive conditions.
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Reaction Setup: Dissolve 1.0 mmol of the starting material in anhydrous Methanol (5 mL) in a flame-dried flask.
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Catalyst Addition: Carefully add 10% wt/wt Palladium on Carbon (Pd/C) (approx. 10 mol% Pd) under an inert argon atmosphere to prevent ignition.
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Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 4-6 hours.
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Validation (Visual & TLC): The reaction will initially bubble as CO₂ is evolved. TLC (DCM/MeOH 9:1) will show the loss of the UV-active starting material. The new product spot will stain intensely purple/blue when treated with Ninhydrin stain and heated, confirming the presence of a free primary amine.
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Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess Methanol. Concentrate the filtrate in vacuo to yield the free amine.
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Validation (NMR): ¹H-NMR will show the complete loss of the aromatic multiplet (
7.3 ppm) and the benzylic CH₂ singlet ( 5.1 ppm).
References
- Back, T. G., & Nakajima, K. (2000). A Convenient New Route to Piperidines, Pyrrolizidines, Indolizidines, and Quinolizidines by Cyclization of Acetylenic Sulfones with β- and γ-Chloroamines. Enantioselective Total Synthesis of Indolizidines (-)-167B, (-)-209D, (-)-209B, and (-)-207A. *
